molecular formula C17H17N3O B12925698 N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide CAS No. 90774-49-5

N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide

Cat. No.: B12925698
CAS No.: 90774-49-5
M. Wt: 279.34 g/mol
InChI Key: WUMUSJQPDSXMHY-UHFFFAOYSA-N
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Description

N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide: is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to an indole ring system. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities.

Preparation Methods

Mechanism of Action

Biological Activity

N-(3-Cyano-1-phenyl-4,5,6,7-tetrahydro-1H-indol-2-yl)acetamide, also known by its CAS number 1050911-12-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H16ClN3O
  • Molecular Weight : 313.78 g/mol
  • Boiling Point : Approximately 570.1 °C (predicted)
  • Density : 1.30 g/cm³ (predicted)
  • pKa : 12.23 (predicted) .

This compound is believed to exert its biological effects through multiple pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases such as JNK2 and JNK3. For instance, related compounds demonstrated potent inhibition with IC50 values in the low micromolar range .
  • Antiviral Activity : Research suggests that derivatives of this compound may exhibit antiviral properties by inhibiting viral replication mechanisms. Compounds with similar structures have been noted for their effectiveness against viruses like HCV and HSV .
  • Neuroprotective Effects : Some studies indicate that indole derivatives can offer neuroprotective effects, potentially providing therapeutic benefits in neurodegenerative diseases .

Biological Activity Summary Table

Activity TypeObserved EffectReference
Kinase InhibitionPotent inhibitors of JNK2/JNK3
Antiviral ActivityInhibition of HCV and HSV replication
NeuroprotectionProtective effects in neurodegeneration

Case Studies

  • Kinase Inhibition Study : A study on related compounds demonstrated that certain N-cyano derivatives effectively inhibited JNK3 with pIC50 values around 6.7, indicating strong potency against this target. The selectivity against other MAPK family members suggests a promising therapeutic window for targeting specific pathways involved in cell signaling and apoptosis .
  • Antiviral Research : In vitro studies highlighted that compounds structurally similar to this compound exhibited significant antiviral activity against HCV with IC50 values below 32 μM. This suggests a potential application in treating viral infections .
  • Neuroprotective Potential : Research has indicated that indole-based compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in conditions like Alzheimer's disease or Parkinson's disease .

Properties

CAS No.

90774-49-5

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(3-cyano-1-phenyl-4,5,6,7-tetrahydroindol-2-yl)acetamide

InChI

InChI=1S/C17H17N3O/c1-12(21)19-17-15(11-18)14-9-5-6-10-16(14)20(17)13-7-3-2-4-8-13/h2-4,7-8H,5-6,9-10H2,1H3,(H,19,21)

InChI Key

WUMUSJQPDSXMHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(N1C3=CC=CC=C3)CCCC2)C#N

Origin of Product

United States

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